2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with the molecular formula C25H23N3O3S2 . This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include allyl bromide, phenyl isocyanate, and ethoxyphenylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. These interactions can result in various biological effects, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[({[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
- METHYL 2-[({[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
Uniqueness
What sets 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups and the thieno[2,3-d]pyrimidine core.
Properties
Molecular Formula |
C25H23N3O3S2 |
---|---|
Molecular Weight |
477.6g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H23N3O3S2/c1-3-14-28-24(30)22-18(17-10-6-5-7-11-17)15-32-23(22)27-25(28)33-16-21(29)26-19-12-8-9-13-20(19)31-4-2/h3,5-13,15H,1,4,14,16H2,2H3,(H,26,29) |
InChI Key |
ZQSQPSYKPOMXKX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC=C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC=C |
Origin of Product |
United States |
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